4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate
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Overview
Description
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is an organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and sulfuric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of pyridine, such as aldehydes, carboxylic acids, alcohols, and amines.
Scientific Research Applications
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-2-methylpyridine
- 2,5-Dimethylpyridine
- 4-Methylpyridine
Uniqueness
4-(Hydroxymethyl)-2,5-dimethylpyridin-3-yl hydrogen sulfate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
66414-40-2 |
---|---|
Molecular Formula |
C8H11NO5S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,5-dimethylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO5S/c1-5-3-9-6(2)8(7(5)4-10)14-15(11,12)13/h3,10H,4H2,1-2H3,(H,11,12,13) |
InChI Key |
YRVNIWMQRNGNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1CO)OS(=O)(=O)O)C |
Origin of Product |
United States |
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